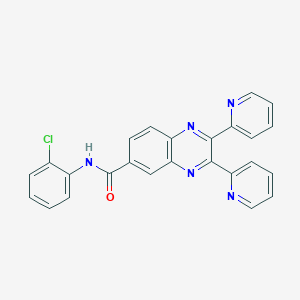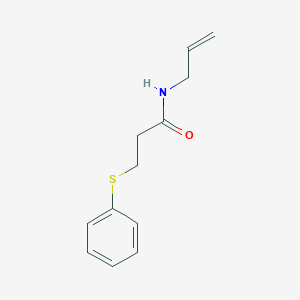
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide, also known as AQ-11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AQ-11 belongs to the class of quinoxaline derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in cell growth and replication. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer and other diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties and effects are well understood. However, N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has some limitations for lab experiments. It is toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide. One area of research is to further explore its anticancer properties and potential as a cancer treatment. Another area of research is to investigate its potential as an antiviral and antimicrobial agent. Additionally, research could focus on developing new methods for synthesizing N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide and improving its solubility and safety for use in lab experiments.
合成法
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 2-pyridinecarboxaldehyde, followed by cyclization with 1,2-diaminobenzene and subsequent reaction with chloroacetyl chloride. Another method involves the reaction of 2-chloroaniline with 2-pyridinecarboxaldehyde, followed by cyclization with 1,2-diaminobenzene and subsequent reaction with quinoxaline-2-carboxylic acid.
科学的研究の応用
N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. N-(2-chlorophenyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O/c26-17-7-1-2-8-18(17)31-25(32)16-11-12-19-22(15-16)30-24(21-10-4-6-14-28-21)23(29-19)20-9-3-5-13-27-20/h1-15H,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXGOGBOCPMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7097852 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
